molecular formula C18H16ClF2NO3S B2664151 7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione CAS No. 2034608-66-5

7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2664151
CAS No.: 2034608-66-5
M. Wt: 399.84
InChI Key: AASRCZBXQPGUMX-UHFFFAOYSA-N
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Description

“7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione” is a complex organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms

Scientific Research Applications

Chemistry

In chemistry, “7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. Researchers may investigate its interactions with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, “this compound” may be used in the production of specialty chemicals or materials. Its unique properties could make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic chemistry techniques. The key steps in the synthesis may include:

  • Formation of the thiazepane ring through cyclization reactions.
  • Introduction of the chlorophenyl group via electrophilic aromatic substitution.
  • Attachment of the difluorobenzoyl group through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

“7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different oxidation states.

    Substitution: The chlorophenyl and difluorobenzoyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of “7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved in these interactions can be complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione” include other thiazepane derivatives with different substituents. Examples include:

  • 1-(2,6-Difluorobenzoyl)-3-(3,5-bistrifluoromethyl-2-chlorophenyl)urea
  • 4-(2,6-Difluorobenzoyl)-7-(4-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione

Uniqueness

The uniqueness of “this compound” lies in its specific combination of substituents and the resulting chemical properties

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF2NO3S/c19-13-5-2-1-4-12(13)16-8-9-22(10-11-26(16,24)25)18(23)17-14(20)6-3-7-15(17)21/h1-7,16H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASRCZBXQPGUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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